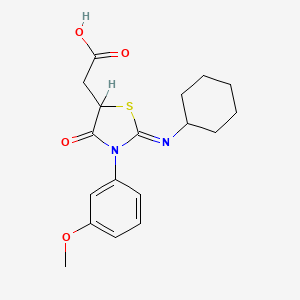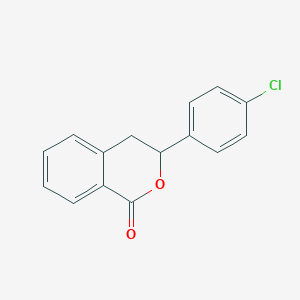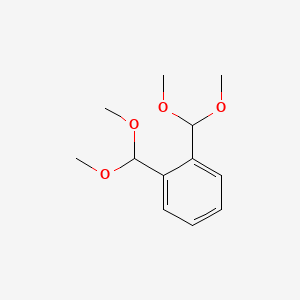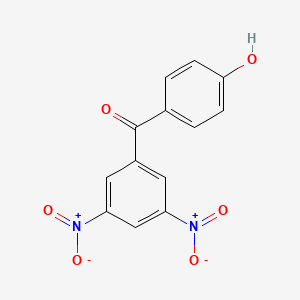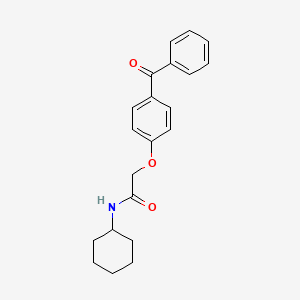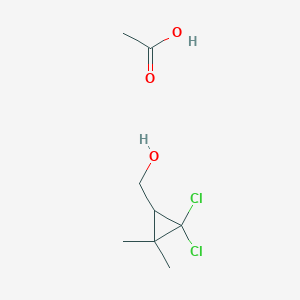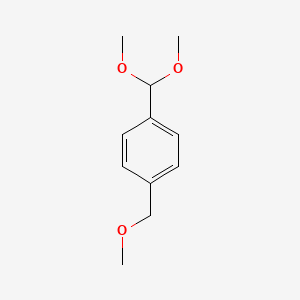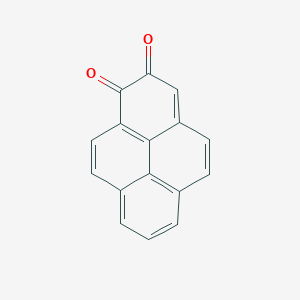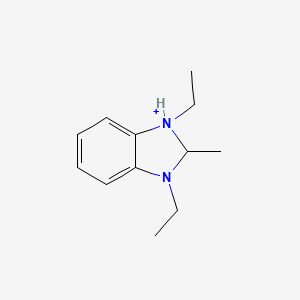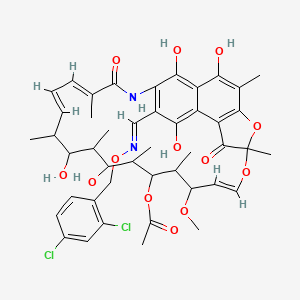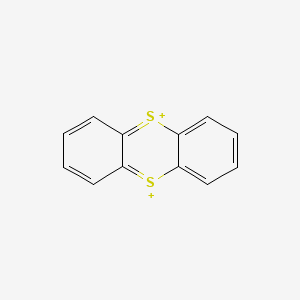
Thianthrene-5,10-diium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thianthrene-5,10-diium is a sulfur-containing heterocyclic compound, characterized by a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. This compound is notable for its unique redox behavior and cationic-state capability, making it a valuable subject in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thianthrene-5,10-diium can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are treated with fuming sulfuric acid and reductants such as zinc or tin(II) chloride . Another method employs sulfur dichloride and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates . Additionally, cross-annulation reactions using aryldithiols and 1,2-dihaloarenes are frequently employed to construct unsymmetric thianthrene structures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been shown to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Thianthrene-5,10-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. Its redox behavior is particularly notable, as it can reversibly transform between bent and planar structures in its neutral and radical cation states, respectively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and tin(II) chloride are frequently used.
Substitution: Electrophilic halogenation using N-halosuccinimides in the presence of TfOH is a common substitution reaction.
Major Products: The major products formed from these reactions include various thianthrene derivatives with unique optoelectronic and supramolecular properties .
Wissenschaftliche Forschungsanwendungen
Thianthrene-5,10-diium has a wide range of applications in scientific research:
Chemistry: It is used in the development of organic chemical reactions and as a catalyst in electrophilic halogenations.
Biology: Its redox properties make it a valuable tool in studying electron transfer processes.
Medicine: Thianthrene derivatives are being explored for their potential use in drug development due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of thianthrene-5,10-diium involves its ability to undergo reversible redox transformations. In the presence of TfOH, it forms highly reactive electrophilic halogen thianthrenium species, which are crucial for efficient halogenation processes . These species interact with molecular targets through electron-donation and intersystem crossing, facilitated by the electron-richness and heavy atom effect of sulfur atoms .
Vergleich Mit ähnlichen Verbindungen
Dithianthrene: Similar in structure but differs in its redox behavior and applications.
Selenanthrene: Contains selenium instead of sulfur, leading to different chemical properties.
Dibenzodioxin: An oxygen analog of thianthrene, notable for its planar structure.
Uniqueness: Thianthrene-5,10-diium stands out due to its unique redox behavior, ability to form reactive electrophilic species, and its wide range of applications in various scientific fields. Its sulfur atoms contribute to its electron-richness and heavy atom effect, making it distinct from its oxygen and selenium analogs .
Eigenschaften
CAS-Nummer |
41688-89-5 |
|---|---|
Molekularformel |
C12H8S2+2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
thianthrene-5,10-diium |
InChI |
InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/q+2 |
InChI-Schlüssel |
MQMIAVIJKLRAAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[S+]=C3C=CC=CC3=[S+]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


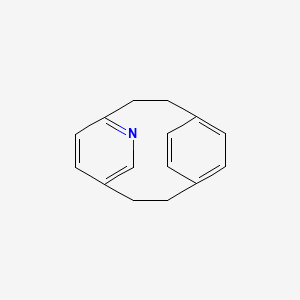
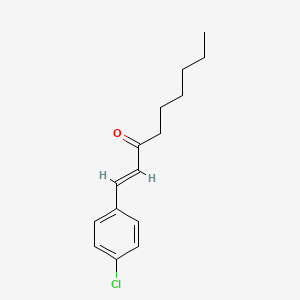
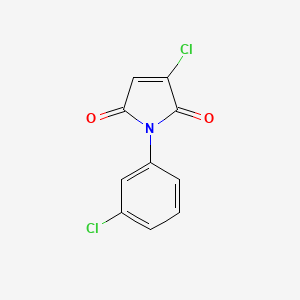
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
